molecular formula C8H12N2O2 B1279560 6-Butylpyrimidine-2,4(1H,3H)-dione

6-Butylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1279560
M. Wt: 168.19 g/mol
InChI Key: UHODQYFUUAKCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidinedione, a heterocyclic organic compound. This compound is characterized by the presence of a butyl group at the 6th position of the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of a butyl-substituted isatin with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under reflux conditions in acetic acid for an extended period, usually around 16 hours . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Butylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrimidinediones.

    Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidinediones. Substitution reactions can result in a variety of functionalized pyrimidinediones.

Scientific Research Applications

6-Butylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Butylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 6-methyl-: Similar structure but with a methyl group instead of a butyl group.

    2,4(1H,3H)-Pyrimidinedione, 6-ethyl-: Contains an ethyl group at the 6th position.

    2,4(1H,3H)-Pyrimidinedione, 6-propyl-: Features a propyl group at the 6th position.

Uniqueness

6-Butylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. The butyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

6-butyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODQYFUUAKCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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